An In-depth Technical Guide to the Synthesis and Characterization of Tris(isopropylphenyl)phosphate Isomers
An In-depth Technical Guide to the Synthesis and Characterization of Tris(isopropylphenyl)phosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(isopropylphenyl)phosphate (IPP) isomers, a class of organophosphate compounds with significant industrial applications as flame retardants and plasticizers. Given their prevalence in various materials, understanding their synthesis and analytical characterization is crucial for quality control, environmental monitoring, and toxicological assessment. Commercial IPP is typically a complex mixture of isomers, necessitating robust analytical methods for their separation and identification.[1][2][3]
Synthesis of Tris(isopropylphenyl)phosphate Isomers
The synthesis of Tris(isopropylphenyl)phosphate isomers is a two-step process involving the alkylation of phenol (B47542) followed by phosphorylation. The initial alkylation step produces a mixture of ortho-, meta-, and para-isopropylphenol, which is then reacted with a phosphorylating agent to yield the final phosphate (B84403) ester mixture.[1][2][4][5]
Step 1: Synthesis of Isopropylphenol Isomers (Precursors)
The Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326) is the primary method for producing isopropylphenols. The isomeric distribution (ortho, meta, para) is highly dependent on the catalyst and reaction conditions.
Experimental Protocol: Synthesis of Isopropylphenol Isomers
This protocol is a generalized procedure based on established methods for phenol alkylation.
-
Materials:
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Phenol
-
Propylene gas or 2-propanol
-
Acid catalyst (e.g., p-toluenesulfonic acid[6], Amberlyst resin, or a Lewis acid such as AlCl₃)
-
Solvent (e.g., a non-polar organic solvent like hexane (B92381) or toluene (B28343), if required)
-
Sodium hydroxide (B78521) solution (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet (if using propylene), charge the phenol and the catalyst. The molar ratio of phenol to catalyst will depend on the specific catalyst used. For p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol%) is typical.[6]
-
Heat the mixture to the desired reaction temperature (typically ranging from 60 to 200°C).
-
If using propylene, bubble the gas through the reaction mixture at a controlled rate. If using 2-propanol, add it dropwise to the heated phenol-catalyst mixture. The molar ratio of propylene/2-propanol to phenol will influence the degree of isopropylation.
-
Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of isopropylphenol isomers and the consumption of phenol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a dilute sodium hydroxide solution, followed by water washes until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting mixture of isopropylphenol isomers can be separated by fractional distillation under reduced pressure to isolate the ortho, meta, and para isomers.
-
Step 2: Phosphorylation of Isopropylphenols
The synthesized isopropylphenol isomers (or a mixture thereof) are then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the corresponding Tris(isopropylphenyl)phosphate.[1][4][5]
Experimental Protocol: Synthesis of Tris(isopropylphenyl)phosphate
This protocol is a generalized procedure.
-
Materials:
-
Isopropylphenol (ortho, meta, para, or a mixture)
-
Phosphorus oxychloride (POCl₃)
-
A Lewis acid catalyst (e.g., MgCl₂ or AlCl₃), optional but can increase reaction rate.
-
A non-reactive solvent (e.g., toluene or dichloromethane)
-
A base (e.g., pyridine (B92270) or triethylamine) to act as a hydrogen chloride scavenger.
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the isopropylphenol in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. The stoichiometry should be approximately 3 moles of isopropylphenol to 1 mole of POCl₃.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
After completion, cool the mixture and filter to remove the hydrochloride salt of the base.
-
Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude Tris(isopropylphenyl)phosphate.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Tris(isopropylphenyl)phosphate isomers.
Characterization of Tris(isopropylphenyl)phosphate Isomers
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of IPP isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of IPP isomers. ¹H, ¹³C, and ³¹P NMR are all employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the IPP sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire standard proton spectra to observe the signals for the aromatic and isopropyl protons.
-
¹³C NMR: Obtain proton-decoupled ¹³C spectra to identify the number of unique carbon environments.
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³¹P NMR: Acquire proton-decoupled ³¹P spectra. This is particularly useful for identifying the phosphorus environment and quantifying the different phosphate esters in a mixture. For quantitative analysis, it is crucial to use a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.[7]
Expected NMR Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |
| ¹H | Isopropyl (CH) | 2.8 - 3.2 | Septet |
| ¹H | Isopropyl (CH₃) | 1.1 - 1.3 | Doublet |
| ¹³C | Aromatic (Ar-C-O) | 145 - 155 | Singlet or Doublet (due to P-C coupling) |
| ¹³C | Aromatic (Ar-C) | 115 - 140 | Singlet or Doublet (due to P-C coupling) |
| ¹³C | Isopropyl (CH) | 30 - 35 | Singlet |
| ¹³C | Isopropyl (CH₃) | 22 - 25 | Singlet |
| ³¹P | Phosphate (O=P(OAr)₃) | -10 to -25 | Singlet |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the separation and identification of IPP isomers in mixtures.
Experimental Protocol: GC-MS Analysis
The following is a representative GC-MS method for the analysis of IPP isomers, adapted from a published method for a commercial mixture.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Splitless injection at a temperature of 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp to 280-300°C at a rate of 10-20°C/min.
-
Hold at the final temperature for 10-20 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Mass Spectral Data
The mass spectra of IPP isomers will show a molecular ion peak at m/z 452. The fragmentation pattern will be characteristic of the isomeric structure, with key fragments arising from the loss of isopropyl and phenoxy groups. While specific fragmentation patterns for each pure isomer are not widely published, analysis of commercial mixtures shows characteristic ions.[9]
| m/z | Possible Fragment |
| 452 | [M]⁺ |
| 437 | [M - CH₃]⁺ |
| 410 | [M - C₃H₆]⁺ |
| 368 | [M - C₆H₅O]⁺ |
| 326 | [M - C₉H₁₁O]⁺ |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of IPP isomers.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A calibrated TGA and DSC instrument.
-
Sample Preparation: A small amount of the sample (5-10 mg) is placed in an aluminum pan.
-
TGA:
-
Atmosphere: Nitrogen or air, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min).
-
-
DSC:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50°C) to above its melting point at a controlled rate (e.g., 10°C/min), followed by a controlled cooling and a second heating cycle to observe glass transitions and melting points.
-
Expected Thermal Properties
Commercial IPP mixtures are typically liquids at room temperature. The thermal stability is influenced by the isomeric composition. The onset of decomposition for triaryl phosphates generally occurs above 300°C in an inert atmosphere.[10]
| Parameter | Typical Value/Observation |
| Melting Point (DSC) | Varies with isomer; commercial mixtures are often liquid at room temperature. |
| Onset of Decomposition (TGA, N₂) | > 300°C |
| Char Yield (TGA, N₂) | Varies depending on isomer, indicative of flame retardant efficiency. |
Characterization Workflow Diagram
Caption: Workflow for the characterization of Tris(isopropylphenyl)phosphate isomers.
Data Summary
The following tables summarize the key quantitative data for Tris(isopropylphenyl)phosphate and its precursors. Data for specific pure isomers of the final product is limited; therefore, data for commercial mixtures or analogous compounds are provided where noted.
Table 1: Physical Properties of Isopropylphenol Precursors
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Isopropylphenol | 88-69-7 | C₉H₁₂O | 136.19 | 15-17 | 212-214 |
| 3-Isopropylphenol | 618-45-1 | C₉H₁₂O | 136.19 | 26-28 | 228 |
| 4-Isopropylphenol | 99-89-8 | C₉H₁₂O | 136.19 | 61-63 | 212 |
Table 2: Properties of Tris(isopropylphenyl)phosphate (Commercial Mixture)
| Property | Value |
| CAS Number | 68937-41-7 |
| Molecular Formula | C₂₇H₃₃O₄P |
| Molar Mass ( g/mol ) | 452.52 |
| Appearance | Colorless to pale yellow liquid |
| Density (g/cm³ at 20°C) | ~1.1 |
| Boiling Point (°C) | > 250 at reduced pressure |
| Solubility | Insoluble in water, soluble in organic solvents |
Conclusion
The synthesis of Tris(isopropylphenyl)phosphate isomers is a well-established process, though the isolation of individual isomers requires careful control of reaction conditions and purification techniques. The characterization of these isomers relies on a suite of analytical methods, with NMR spectroscopy and GC-MS being indispensable for structural confirmation and compositional analysis. This guide provides the foundational protocols and expected data to aid researchers in the synthesis and characterization of these important industrial chemicals. Further research to isolate and fully characterize each isomer is warranted to better understand their individual properties and toxicological profiles.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Triisopropyl phosphate | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 6. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
